molecular formula C12H17NO B8566584 4-(3-Hydroxyphenyl)-4-methylpiperidine

4-(3-Hydroxyphenyl)-4-methylpiperidine

Cat. No. B8566584
M. Wt: 191.27 g/mol
InChI Key: XWJMONHOLHEQOS-UHFFFAOYSA-N
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Patent
US06610711B2

Procedure details

A solution of 4-methyl-4-(3-(1-methylethoxy)phenyl)-1-piperidinecarboxylic acid phenyl ester (Preparation 52, 2.4 g, 6.80 mmol) in 1:1 47% aqueous hydrobromic acid:glacial acetic acid (8 ml) was heated under reflux for 16 h. The solution was allowed to cool to room temperature and water (5 ml) was added. The aqueous layer was extracted with methyl tert-butyl ether (3×10 ml) to remove phenol as by-product. The pH was adjusted to 10.3-10.5 with 15% w:v aqueous sodium hydroxide solution and the mixture was left at room temperature for 2 h to allow the product to precipitate. After cooling to 0° C. the precipitate was filtered and washed with cold water (5 ml) to give 4-(3-hydroxyphenyl)-4-methylpiperidine as a solid (776 mg, 60%).
Name
4-methyl-4-(3-(1-methylethoxy)phenyl)-1-piperidinecarboxylic acid phenyl ester
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(OC([N:10]2[CH2:15][CH2:14][C:13]([CH3:26])([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([O:22]C(C)C)[CH:17]=3)[CH2:12][CH2:11]2)=O)C=CC=CC=1.Br.C(O)(=O)C>O>[OH:22][C:18]1[CH:17]=[C:16]([C:13]2([CH3:26])[CH2:14][CH2:15][NH:10][CH2:11][CH2:12]2)[CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
4-methyl-4-(3-(1-methylethoxy)phenyl)-1-piperidinecarboxylic acid phenyl ester
Quantity
2.4 g
Type
reactant
Smiles
C1(=CC=CC=C1)OC(=O)N1CCC(CC1)(C1=CC(=CC=C1)OC(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 16 h
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with methyl tert-butyl ether (3×10 ml)
CUSTOM
Type
CUSTOM
Details
to remove phenol as by-product
CUSTOM
Type
CUSTOM
Details
to precipitate
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C. the precipitate
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with cold water (5 ml)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1(CCNCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 776 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 59.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.